molecular formula C11H17NO2 B1274203 2-(3,4-Dimethoxyphenyl)propan-2-amine CAS No. 153002-39-2

2-(3,4-Dimethoxyphenyl)propan-2-amine

Cat. No.: B1274203
CAS No.: 153002-39-2
M. Wt: 195.26 g/mol
InChI Key: VKDPBFJRGWKCTN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)propan-2-amine is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of two methoxy groups attached to the benzene ring and an amine group attached to the propane chain. This compound is of interest due to its structural similarity to other biologically active phenethylamines.

Biochemical Analysis

Biochemical Properties

2-(3,4-Dimethoxyphenyl)propan-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to stimulate the synthesis of endogenous nitric oxide by interacting with nitric oxide synthase enzymes . This interaction affects the intracellular signaling pathways, particularly those involving serotonin and acetylcholine . The compound’s ability to modulate these pathways highlights its potential in regulating various physiological processes.

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to regulate the spontaneous contractile activity of gastric smooth muscle cells by modulating the function of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) . This regulation is crucial for maintaining normal gastrointestinal function and highlights the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with nitric oxide synthase enzymes leads to the production of nitric oxide, which plays a vital role in various physiological processes . Additionally, the compound’s structure allows it to participate in free radical reactions, nucleophilic substitution, and oxidation reactions . These interactions contribute to its overall biochemical activity and potential therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, allowing for sustained modulation of cellular processes . Its stability may vary depending on the specific experimental conditions, highlighting the need for careful control of laboratory parameters.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of nitric oxide synthesis and regulation of smooth muscle contractility . At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular function and potential toxicity . Understanding the dosage-dependent effects is crucial for optimizing its therapeutic applications and minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism includes its conversion to different metabolites, which may have distinct biological activities . These metabolic pathways influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s distribution and potential effects in various tissues.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with other biomolecules and its overall biochemical activity, highlighting the importance of understanding its subcellular distribution for effective application in research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine can be achieved through several methods. One common approach involves the reduction of 3,4-dimethoxyphenylacetone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like ether or tetrahydrofuran (THF). The resulting intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. Catalytic hydrogenation and continuous flow reactors are often employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

    3,4-Dimethoxyamphetamine (3,4-DMA): Similar structure but with an additional methyl group on the amine.

    2,5-Dimethoxyamphetamine (2,5-DMA): Similar structure but with methoxy groups at different positions on the benzene ring.

    4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Similar structure with a bromine substituent.

Uniqueness: 2-(3,4-Dimethoxyphenyl)propan-2-amine is unique due to its specific substitution pattern on the benzene ring and the presence of the amine group on the propane chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDPBFJRGWKCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388758
Record name 2-(3,4-dimethoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153002-39-2
Record name 2-(3,4-dimethoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(3,4-Dimethoxyphenyl)-1-methylethyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Preparation 10a, but using methyl 3,4-dimethoxybenzoate, in a relative amount similar to that used in that Preparation, the title compound was obtained in a yield of 61%.
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